molecular formula C11H16N2O5 B2656420 2-{(1S)-1-[(tert-Butoxycarbonyl)amino]ethyl}-1,3-oxazole-4-carboxylic acid CAS No. 647011-10-7

2-{(1S)-1-[(tert-Butoxycarbonyl)amino]ethyl}-1,3-oxazole-4-carboxylic acid

Cat. No. B2656420
CAS RN: 647011-10-7
M. Wt: 256.258
InChI Key: MOWRGFGIKJOEGX-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1S)-1-[(tert-Butoxycarbonyl)amino]ethyl]-1,3-oxazole-4-carboxylic acid (tBOC-AA) is an organic compound with a wide range of applications in scientific research. It is a versatile building block for the synthesis of various compounds and has been used in a wide range of biochemical and physiological experiments. The compound has been used in various fields, including biochemistry, molecular biology, and drug design. tBOC-AA is a versatile building block for the synthesis of various compounds, and has been used in a wide range of biochemical and physiological experiments.

Scientific Research Applications

Synthesis Applications

The compound has been employed in the synthesis of complex molecules. For instance, it serves as an intermediate in the enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, showcasing its utility in producing oxazole derivatives with high optical purity, crucial for macrocyclic azole peptide applications (Magata et al., 2017). Furthermore, its involvement in the synthesis of 4-amino-3,5-dialkyl-4H-1,2,4-triazoles highlights its role in creating derivatives for potential chemical and pharmaceutical uses (Lkizler et al., 1996).

Peptide Synthesis

In peptide synthesis, the tert-butoxycarbonyl (Boc) group is a common protective group for amines, and compounds like 2-{(1S)-1-[(tert-Butoxycarbonyl)amino]ethyl}-1,3-oxazole-4-carboxylic acid are pivotal in the introduction of this protecting group. This application is vital for the stability of peptide chains during synthesis, allowing for the creation of complex peptide structures without racemization. The compound facilitates the synthesis of orthogonally protected amino acids, which are key to synthesizing peptide analogs and derivatives with specific biological activities (Czajgucki et al., 2003).

Pharmacophore Development

The structure of 2-{(1S)-1-[(tert-Butoxycarbonyl)amino]ethyl}-1,3-oxazole-4-carboxylic acid lends itself to the development of pharmacophores, particularly in the search for novel anticancer agents. Its derivative has been evaluated for in vitro cytotoxicity against human cancer cell lines, indicating its potential as a scaffold for designing new anticancer agents (Kumar et al., 2009).

properties

IUPAC Name

2-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5/c1-6(12-10(16)18-11(2,3)4)8-13-7(5-17-8)9(14)15/h5-6H,1-4H3,(H,12,16)(H,14,15)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWRGFGIKJOEGX-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CO1)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC(=CO1)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{(1S)-1-[(tert-Butoxycarbonyl)amino]ethyl}-1,3-oxazole-4-carboxylic acid

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